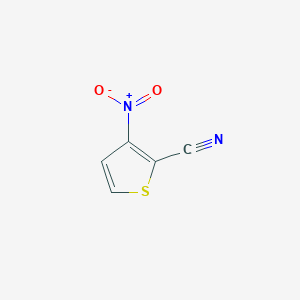
Bis(Perfluorooctylsulfonyl)amine
Overview
Description
Bis(Perfluorooctylsulfonyl)amine, commonly known as FBS, is a fluorinated compound that has gained significant attention in scientific research due to its unique properties. FBS is a versatile compound that can be used in a wide range of applications, including biological and medicinal research. In
Scientific Research Applications
Chemical Analysis and Synthesis
Bis(Perfluorooctylsulfonyl)amine and related compounds have been employed in chemical synthesis and analysis. For instance, N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide), derivatives of this compound, are used for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions. These compounds yield neutral trifluoroacetamides, which are advantageous in gas chromatography due to their volatility and sharp peak elution characteristics (Donike, 1973).
Polymer Science
Poly(amido-amine)s (PAAs) are synthetic polymers obtained from the polyaddition of primary or secondary aliphatic amines to bis(acrylamide)s, a class of compounds related to this compound. PAAs are used in various biomedical applications due to their solubility in water and other polar solvents, biodegradability, and biocompatibility. Their applications range from heavy-metal-ion-complexing polymers to non-viral vectors for intracytoplasmic delivery (Ferruti, Marchisio, & Duncan, 2002).
Catalysis
This compound derivatives are utilized as catalysts in various chemical reactions. Metal bis(perfluorooctanesulfonyl)amides, for instance, serve as efficient Lewis acid catalysts in fluorous biphase systems for reactions like transesterifications and Friedel–Crafts acylations. These catalysts are notable for their selective solubility in lower fluorous phases and reusability without significant activity loss (Hao, Yoshida, & Nishikido, 2006).
Organic Chemistry
In organic chemistry, this compound derivatives are instrumental in facilitating various synthesis reactions. Titanocene bis(perfluorooctanesulfonate) acts as a catalyst for acylation of alcohols, phenols, thiols, and amines under solvent-free conditions, demonstrating high activity and selectivity (Qiu et al., 2010).
Advanced Materials
This compound derivatives are also used in the development of advanced materials. For example, novel Brønsted acid-base ionic liquids derived from organic amines with bis(trifluoromethanesulfonyl) amidedemonstrate potential as materials for anhydrous proton conductors, showing promise for applications like hydrogen oxidation and oxygen reduction at electrodes under non-humidifying conditions (Susan, Noda, Mitsushima, & Watanabe, 2003).
Nanotechnology
In the field of nanotechnology, this compound is explored as a transparent p-type dopant in carbon nanotubes. This application aims to improve conductivity while maintaining thermal stability and transparency, offering an alternative to conventional p-dopants like AuCl3. The inductive effect of this compound derivatives enhances the performance of carbon nanotubes in various applications (Kim et al., 2010).
Environmental Applications
In environmental science, this compound-related compounds have been used to create novel sulfonated thin-film composite nanofiltration membranes. These membranes show improved water flux and are effective in treating dye solutions, highlighting their potential in water purification and environmental remediation efforts (Liu et al., 2012).
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)octane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34NO4S2/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)56(52,53)51-57(54,55)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h51H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMKFQVVFJJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C8F17SO2)2NH, C16HF34NO4S2 | |
| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461500 | |
| Record name | Bis(Perfluorooctylsulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39847-41-1 | |
| Record name | Bis(Perfluorooctylsulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



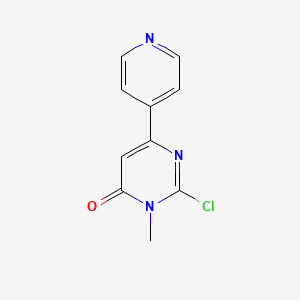

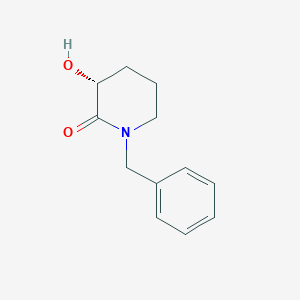


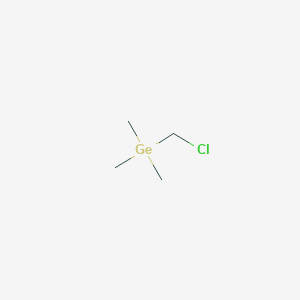
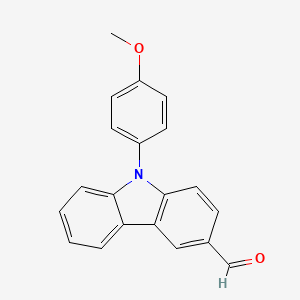

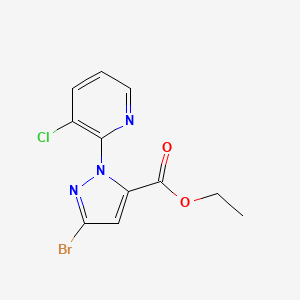

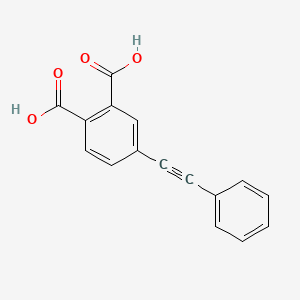
![2-(Chloromethyl)-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1609867.png)
